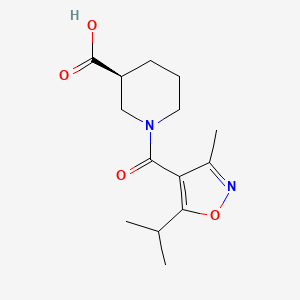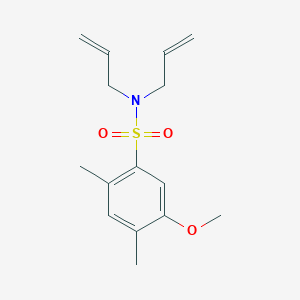
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors, and its chemical structure is similar to that of other synthetic cannabinoids.
Wirkmechanismus
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a cascade of signaling pathways that lead to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to feelings of euphoria and pleasure. It has also been shown to decrease the release of GABA, which can lead to increased anxiety and paranoia. Other physiological effects of this compound include increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on the human body in a controlled setting. However, one limitation of using this compound is its potential for abuse and dependence. Researchers must take precautions to ensure that the substance is used safely and responsibly.
Zukünftige Richtungen
There are many possible future directions for research on 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, including the potential for addiction and other adverse effects. Additionally, researchers may investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is synthesized from 2,4-dimethylbenzaldehyde and 5-methoxy-1H-indole-3-carboxylic acid. The reaction is catalyzed by p-toluenesulfonic acid, and the resulting product is purified using chromatography. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. Studies have also investigated the potential therapeutic uses of this compound in the treatment of various medical conditions, such as chronic pain and anxiety disorders.
Eigenschaften
IUPAC Name |
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-6-8-16(9-7-2)20(17,18)15-11-14(19-5)12(3)10-13(15)4/h6-7,10-11H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNHXKUJHNXXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


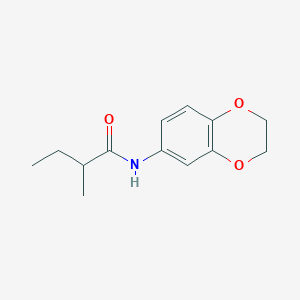
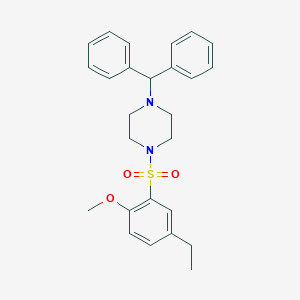
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
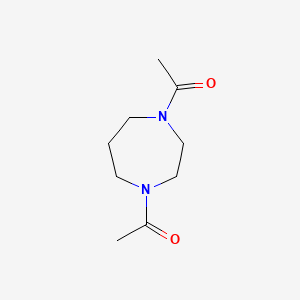

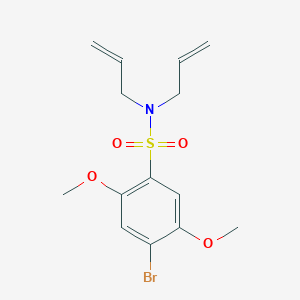

![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
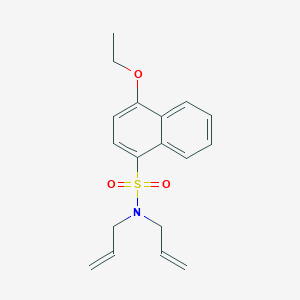
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
